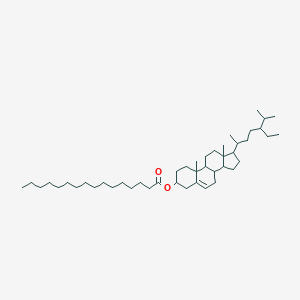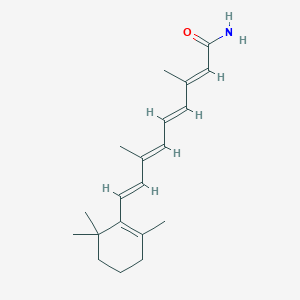![molecular formula C32H49NO9 B029680 2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide CAS No. 94452-17-2](/img/structure/B29680.png)
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research interest in complex organic molecules with oxychromen structures stems from their broad range of biological activities and potential applications in pharmaceuticals and materials science. These compounds often feature intricate molecular architectures that require sophisticated synthetic strategies for their assembly.
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions, including selective functionalization, protection-deprotection strategies, and stereoselective formations. For instance, a study on a related oxychromen compound, quercetin 3-D-galactoside, utilized DFT methods for conformer optimization, highlighting the importance of theoretical studies in predicting the most stable molecular conformations and facilitating synthesis planning (Aydın & Özpozan, 2020).
Molecular Structure Analysis
Determining the molecular structure of complex molecules typically involves a combination of spectroscopic techniques and computational methods. The aforementioned study also conducted HOMO-LUMO energy gap analyses and UV spectra calculations, essential for understanding the electronic properties and reactivity of the compound.
Chemical Reactions and Properties
Chemical reactions involving these molecules can include carbonylation, as demonstrated in the synthesis of 5-hydroxy-2,3-dienoate esters and 2,3-dihydrofuran-3-ol derivatives from alkynyl epoxides (Piotti & Alper, 1997). These reactions are pivotal for extending the chemical diversity and functionalization of the core structure.
Aplicaciones Científicas De Investigación
HOMO–LUMO, Conformational and Vibrational Spectroscopic Study
The compound was studied extensively for its electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps. Various conformers were analyzed using Density Functional Theory (DFT) methods. UV spectra calculations and hydrogen bond formations were also a part of this comprehensive study, providing deep insights into the molecule's intrinsic properties and behavior (Aydın & Özpozan, 2020).
Solubility and Physical Properties
Solubility Studies in Ethanol–Water Solutions
Investigations into the solubility of various sugars and compounds in ethanol-water mixtures were conducted. The research is crucial for understanding the behavior of compounds like the one , especially in different solvent environments, which is vital for various application processes (Gong, Wang, Zhang, & Qu, 2012).
Synthetic Studies
Asymmetric Synthesis and Derivative Formation
Innovative approaches in the asymmetric synthesis of long-chain polyols and derivatives were explored. These studies are foundational for complex molecular construction, paving the way for the synthesis of more sophisticated structures based on the compound (Schwenter & Vogel, 2000).
Bioactive Compound Studies
Isolation of Bioactive Compounds
Research identified a new cerebroside from the stem bark of Ficus polita Vahl (Moraceae), showcasing the potential of such compounds in various applications, including medicinal. The compound's structure was determined through spectroscopic methods, hinting at the complexity and potential bioactivity inherent in structures related to your compound of interest (Sandjo et al., 2010).
Propiedades
Número CAS |
94452-17-2 |
|---|---|
Nombre del producto |
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |
Fórmula molecular |
C32H49NO9 |
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide |
InChI |
InChI=1S/C32H49NO9/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(2)31(39)33-23-17-22-21(3)16-27(35)40-24(22)18-25(23)41-32-30(38)29(37)28(36)26(19-34)42-32/h16-18,20,26,28-30,32,34,36-38H,4-15,19H2,1-3H3,(H,33,39)/t20?,26-,28+,29+,30-,32-/m1/s1 |
Clave InChI |
XDIAFMWEZYIYBM-XLACBCRZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(C)C(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
Sinónimos |
6-HDA-MUBF-GP 6-hexadecanoylamino-4-methylumbelliferyl-beta-galactopyranoside 6-hexadecanoylamino-4-methylumbelliferyl-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



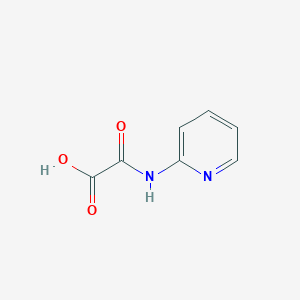
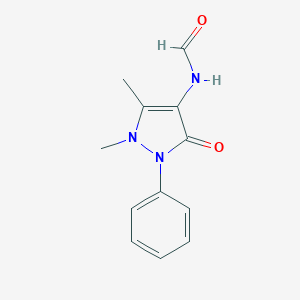
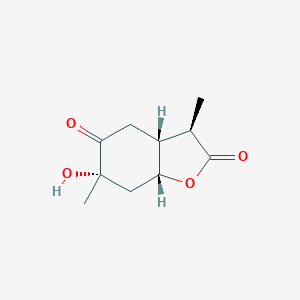
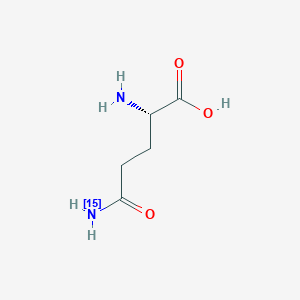


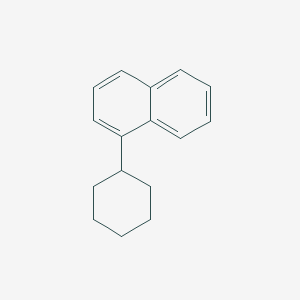

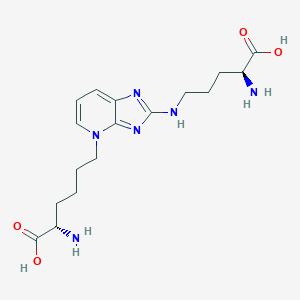
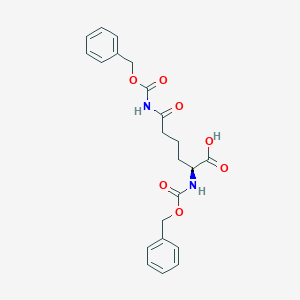
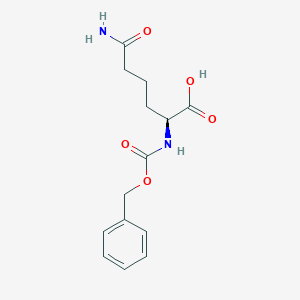
![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)
